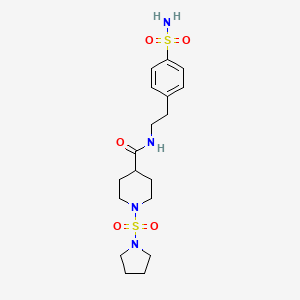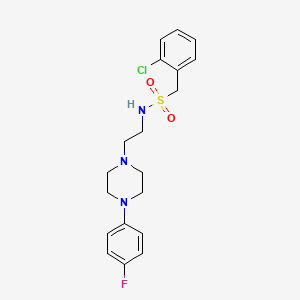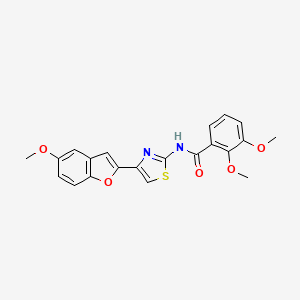
(2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol, also known as 3-Fluoro-4-(2-hydroxy-2-methylpropyl)pyridine, is a chemical compound with the molecular formula C8H11FNO. It is a white crystalline solid and is commonly used in scientific research for its various applications.
Mechanism of Action
The mechanism of action of (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol is not well understood. However, it is believed to act as a chiral auxiliary in various reactions, leading to the formation of chiral products. It is also believed to act as a ligand in metal-catalyzed reactions, which can lead to the formation of new chemical bonds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol. However, it is believed to be relatively non-toxic and has low acute toxicity. It is also believed to be metabolized relatively quickly in the body, leading to its elimination.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol is its versatility in various scientific research applications. It is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, one of the limitations of (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol. One area of interest is its potential as a chiral auxiliary in asymmetric synthesis. Another area of interest is its potential as a ligand in metal-catalyzed reactions. Additionally, there is potential for the development of new pharmaceuticals and agrochemicals based on (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol. Further research is needed to fully understand the potential applications of this compound.
Conclusion
In conclusion, (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol is a versatile chemical compound with a wide range of scientific research applications. Its synthesis method is relatively simple, and it has low acute toxicity. While the mechanism of action of (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol is not well understood, it is believed to be a useful chiral auxiliary and ligand in various reactions. Further research is needed to fully understand the potential applications of this compound.
Synthesis Methods
The synthesis of (2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol involves the reaction of 3-Fluoropyridine-6-carbaldehyde with (S)-(+)-2-methyl-1,3-propanediol in the presence of a catalyst. The reaction takes place under mild conditions and yields the desired product in good yields. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
(2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a ligand in metal-catalyzed reactions, which are important in organic synthesis. Additionally, it is used in the synthesis of chiral auxiliaries, which are important in asymmetric synthesis.
properties
IUPAC Name |
(2S)-3-(6-fluoropyridin-3-yl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-7(6-12)4-8-2-3-9(10)11-5-8/h2-3,5,7,12H,4,6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMFELPDPUFLRB-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=C(C=C1)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CN=C(C=C1)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2881719.png)
![N-{4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B2881720.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2881721.png)
![4-(3-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881725.png)
![4-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2881726.png)
![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2881727.png)






![1,2-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2881737.png)
![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]piperidin-2-one](/img/structure/B2881739.png)